molecular formula C14H21N3O3 B1196284 Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester CAS No. 2978-11-2

Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester

Cat. No.: B1196284
CAS No.: 2978-11-2
M. Wt: 279.33 g/mol
InChI Key: FYDMCLCYYCIDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact withGlutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.

Mode of Action

It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact with glutathione s-transferase p . This interaction might involve the formation of a covalent bond with the enzyme, leading to changes in its activity.

Biochemical Pathways

Given its potential interaction with glutathione s-transferase p, it may influence theglutathione metabolism pathway , which plays a key role in cellular detoxification processes.

Result of Action

Given its potential interaction with glutathione s-transferase p, it may influence the enzyme’s activity, potentially affecting the cell’s ability to detoxify various endogenous and exogenous compounds .

Properties

IUPAC Name

(4-nitrophenyl)methyl N,N'-di(propan-2-yl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10(2)15-14(16-11(3)4)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11H,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDMCLCYYCIDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883545
Record name Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-11-2
Record name (4-Nitrophenyl)methyl N,N′-bis(1-methylethyl)carbamimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2978-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzyl 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diisopropyl-2-(p-nitrobenzyl)isourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does the use of NBDI contribute to the efficiency of organic acid analysis in Port wines and grape musts, according to the research?

A2: The study highlights that using NBDI coupled with HPLC analysis offers a simple, rapid, and accurate method for quantifying organic acids in Port wines and grape musts. [] The researchers achieved good peak resolution for target acids (lactic, acetic, succinic, tartaric, malic, and citric acids) in under 30 minutes, showcasing the method's efficiency. [] The study emphasizes that this method allows for the simultaneous determination of several organic acids in a complex matrix like wine, simplifying the analytical process and saving time. []

Q2: Are there any limitations or considerations regarding the use of NBDI in organic acid analysis?

A2: While the research highlights the benefits of using NBDI, it's essential to acknowledge potential limitations.

    1. Coutinho, C., Barrocas, M., & Ferreira, M. A. (2002). Quantification of organic acids in grape musts and port wines cuantificación de ácidos orgánicos en mostos y vinos de oporto cuantificação de ácidos orgánicos en mostos e viños de porto. Journal of Wine Research, 13(3), 187–199.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.